molecular formula C22H28N2O3 B1677384 Modecainide CAS No. 81329-71-7

Modecainide

Cat. No. B1677384
CAS RN: 81329-71-7
M. Wt: 368.5 g/mol
InChI Key: LBYXPDAENJSHDD-UHFFFAOYSA-N
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Description

Modecainide is a major metabolite of Encainide, an antiarrhythmic agent . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular structure of Modecainide can be analyzed using various tools and techniques. For instance, a tool named “What is this?” (WIT) has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing . Another approach involves using computational tools for modeling structures of a molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of Modecainide can be analyzed using various techniques. These properties relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation). Therefore, the chemistry of a biomaterial directly contributes to its interaction with biological environments .

Scientific Research Applications

Electrophysiological Properties and Antiarrhythmic Efficacy

Modecainide, known for its effects in cardiac electrophysiology, is significantly researched for its antiarrhythmic properties. Studies have revealed its efficacy in modifying or suppressing the induction of reentrant atrioventricular or atrioventricular nodal tachycardia. Intravenous 3-methoxy-O-desmethyl-encainide (MODE), a metabolite of Modecainide, has shown promising results in preventing tachycardia induction in some patients and increasing the tachycardia cycle length in others, indicating its potential in arrhythmia management (Ware et al., 1991).

Pharmacokinetics and Metabolism

The metabolism and pharmacokinetics of Modecainide are crucial areas of research. Studies have explored the cumulation and disposition of Modecainide and its major metabolites, such as O-demethylencainide (ODE) and 3-methoxy-ODE (MODE), in patients with ventricular ectopy. These investigations are vital in understanding the drug's clinical efficacy and safety profile, especially concerning its metabolites' accumulations during long-term therapy (Kates et al., 1982).

Modecainide in Experimental Cardiac Arrhythmias

Extensive research has been conducted on the effects of Modecainide and its metabolites on experimental cardiac arrhythmias. For example, studies on dogs have shown that Modecainide and its metabolites, ODE and MODE, can restore sinus rhythm in ventricular arrhythmias produced by certain conditions, thereby contributing to our understanding of their therapeutic applications in cardiac arrhythmias (Kerr et al., 1985).

Myocardial Uptake Studies

Investigations into the myocardial accumulation of Modecainide and its metabolites in animal models have been conducted to comprehend their interaction with cardiac tissues. Such studies provide insights into the relative myocardial uptake of these compounds and their pharmacodynamic effects, which are crucial for their application in treating cardiac disorders (Latini et al., 1984).

Modecainide in Thrombosis and Platelet Aggregation

Recent research has expanded the scope of Modecainide's applications beyond cardiology. Studies have examined its impact on platelet aggregation and its role in thrombotic conditions, highlighting its potential in managing thrombosis-related complications (Fleming et al., 1991).

Safety And Hazards

Safety measures for handling Modecainide include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-hydroxy-3-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-24-14-6-5-8-18(24)12-10-16-7-3-4-9-19(16)23-22(26)17-11-13-20(25)21(15-17)27-2/h3-4,7,9,11,13,15,18,25H,5-6,8,10,12,14H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYXPDAENJSHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868609
Record name 4-Hydroxy-3-methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Modecainide

CAS RN

81329-71-7
Record name Modecainide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81329-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Modecainide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081329717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MODECAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU27887FWK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
MS Satpute, VD Gangan, I Shastri - Rasayan J. Chem, 2019 - researchgate.net
… It is used in the synthesis of various active pharmaceutical ingredients such as Etamivan, Modecainide, Brovanexine, Vanitiolide, Vanyldisulfamide etc. In this paper, novel ester/hybrid …
Number of citations: 7 www.researchgate.net
MS Satpute, I Shastri, VD Gangan - International Journal for …, 2018 - academia.edu
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a dihydroxybenzoic acid derivative used as a flavoring agent. It is used in the synthesis of various active pharmaceutical ingredients …
Number of citations: 3 www.academia.edu
MS Satpute, VD Gangan, I Shastri… - International Journal of …, 2019 - researchgate.net
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a dihydroxybenzoic acid derivative used as a flavouring agent. It is used in the synthesis of various active pharmaceutical ingredients …
Number of citations: 2 www.researchgate.net
W Yu, Z Jiang, J Wang, R Tao - Current medicinal chemistry, 2011 - ingentaconnect.com
… We found the antiarrhythmic drug of modecainide (D08435) had been proven to interact with target protein (hsa8645). Meanwhile, modecainide (D05065) can prevent the symptoms of …
Number of citations: 12 www.ingentaconnect.com
IR Safarova - mail.ppor.az
A broad review of the results of scientific research in the field of studying the biologically active properties of hydroxybenzoic acids and their numerous derivatives is presented. It has …
Number of citations: 1 mail.ppor.az
HS Byun, D Chun, WG Shim - Journal of Industrial and Engineering …, 2021 - Elsevier
This research is focused on the experiment of molecular imprinting polymers by supercritical solvent technology as friendly-environmental process. Methyl methacrylate (MMA) monomer…
Number of citations: 1 www.sciencedirect.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
O Mohammad, JA Onwudili, Q Yuan - RSC Sustainability, 2023 - pubs.rsc.org
… and building structures [90], synthesis of methylphenidate pro-drugs [91], flavouring agent [92], synthesis of various active pharmaceutical ingredients such as Etamivan, Modecainide, …
Number of citations: 1 pubs.rsc.org
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int

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